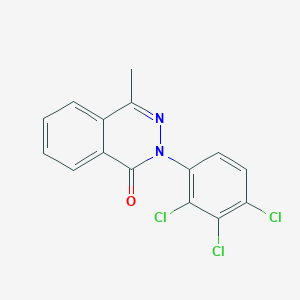

4-methyl-2-(2,3,4-trichlorophenyl)-1(2H)-phthalazinone

Description

4-Methyl-2-(2,3,4-trichlorophenyl)-1(2H)-phthalazinone is a heterocyclic compound featuring a phthalazinone core substituted with a methyl group at position 4 and a 2,3,4-trichlorophenyl moiety at position 2. The trichlorophenyl group confers significant electronegativity and lipophilicity, which may enhance receptor binding and metabolic stability.

Properties

IUPAC Name |

4-methyl-2-(2,3,4-trichlorophenyl)phthalazin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl3N2O/c1-8-9-4-2-3-5-10(9)15(21)20(19-8)12-7-6-11(16)13(17)14(12)18/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDQHAKODCCEZDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C2=CC=CC=C12)C3=C(C(=C(C=C3)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-(2,3,4-trichlorophenyl)-1(2H)-phthalazinone typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3,4-trichlorobenzaldehyde and 4-methylphthalic anhydride.

Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form an intermediate compound.

Cyclization: The intermediate compound is then subjected to cyclization under controlled conditions, typically involving heating in a solvent like toluene or xylene, to yield the desired phthalazinone product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

Refluxing: The reaction mixture is heated under reflux to facilitate the condensation and cyclization steps.

Purification: The crude product is purified using methods such as recrystallization or column chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-(2,3,4-trichlorophenyl)-1(2H)-phthalazinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions, where one or more substituents on the aromatic ring are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-methyl-2-(2,3,4-trichlorophenyl)-1(2H)-phthalazinone has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

Materials Science: It is investigated for its use in the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique structural features.

Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.

Mechanism of Action

The mechanism of action of 4-methyl-2-(2,3,4-trichlorophenyl)-1(2H)-phthalazinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: Inhibiting key enzymes involved in inflammatory or cancer-related pathways.

Receptor Binding: Binding to specific receptors on the cell surface, leading to modulation of cellular signaling pathways.

DNA Interaction: Interacting with DNA to induce changes in gene expression and cellular function.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects at Position 2

The 2-position substituent critically influences bioactivity. Key comparisons include:

4-(4-Chlorophenyl)-2-Methyl-1(2H)-Phthalazinone (CAS 4725-83-1)

- Structure : Methyl at position 2 and 4-chlorophenyl at position 3.

- Molecular Formula : C₁₅H₁₁ClN₂O .

- Key Differences: The target compound has a 2,3,4-trichlorophenyl group at position 2 instead of position 4.

- Activity: While specific data for the target compound are unavailable, highlights that non-polar 2-substituents (e.g., ethyl or methyl) in phthalazinones improve bronchodilatory activity compared to polar groups .

2-Phenyl-1(2H)-Phthalazinone Derivatives

- Structure : Phenyl or substituted phenyl groups at position 2.

- Example: 7-(Ethoxycarbonyl)-6,8-dimethyl-2-phenyl-1(2H)-phthalazinone derivatives () exhibit potent inhibition of arachidonic acid-induced platelet aggregation .

Substituent Effects at Position 4

The 4-position often modulates electronic and steric properties:

4-Phenyl-1(2H)-Phthalazinone (CAS 5004-33-1)

- Activity: Used as a precursor for anticoagulants and vasodilators ().

4-Aminophthalazinones

- The target’s 4-methyl group may reduce metal-binding capacity but improve metabolic stability .

Halogenation Patterns and Bioactivity

Halogen substituents enhance electronegativity and influence receptor binding:

6,7-Dichloro-4-(4-Chlorophenyl)-2-[4-(Trifluoromethoxy)Phenyl]-1(2H)-Phthalazinone (CAS 161716-24-1)

- Structure : Multiple chlorine and trifluoromethoxy groups.

- Comparison : Increased halogenation improves target affinity but may elevate toxicity risks. The target’s trichlorophenyl balances halogen density with a simpler structure .

4-(2-Hydroxy-5-Methylphenyl)-2-Phenyl-1(2H)-Phthalazinone

Key Research Findings and SAR Insights

- Substituent Polarity: Non-polar 2-substituents (e.g., trichlorophenyl) enhance bronchodilatory and receptor-binding activities compared to polar groups .

- Halogenation : Trichlorophenyl groups improve metabolic stability and enzyme inhibition (e.g., thromboxane A2 synthetase) but may require toxicity profiling .

- 4-Position Modulation: Methyl groups at position 4 balance lipophilicity and synthetic accessibility, whereas amino groups enable metal coordination but reduce bioavailability .

Biological Activity

4-Methyl-2-(2,3,4-trichlorophenyl)-1(2H)-phthalazinone (CAS No. 672951-11-0) is a synthetic organic compound belonging to the phthalazinone class, characterized by a phthalazinone core structure with significant substitutions that enhance its biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C15H9Cl3N2O, and it has a molecular weight of approximately 339.6 g/mol. The structure features a methyl group and a trichlorophenyl group attached to the phthalazinone core, which influences its chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : 2,3,4-trichlorobenzaldehyde and 4-methylphthalic anhydride.

- Condensation Reaction : Conducted in the presence of a catalyst like p-toluenesulfonic acid.

- Cyclization : Heating in solvents such as toluene or xylene to yield the final product.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways.

- Receptor Binding : The compound can bind to specific receptors, modulating cellular signaling.

- DNA Interaction : It potentially interacts with DNA, affecting gene expression.

Pharmacological Studies

Research indicates that this compound exhibits several pharmacological properties:

- Anti-inflammatory Activity : Studies have shown that it can reduce inflammation markers in cellular models.

- Anticancer Properties : Preliminary studies suggest it may induce apoptosis in cancer cell lines by targeting specific pathways.

Data Table: Biological Activities

| Activity Type | Description | Reference Study |

|---|---|---|

| Anti-inflammatory | Reduces cytokine levels in vitro | |

| Anticancer | Induces apoptosis in breast cancer cells | |

| Enzyme Inhibition | Inhibits COX enzymes involved in inflammation |

Case Studies and Research Findings

- Anti-inflammatory Effects : A study published in Journal of Medicinal Chemistry reported that the compound significantly decreased TNF-alpha levels in human macrophages when treated with lipopolysaccharide (LPS) . This suggests its potential use as an anti-inflammatory agent.

- Anticancer Activity : Research conducted on various cancer cell lines demonstrated that this compound could inhibit cell proliferation and induce apoptosis through mitochondrial pathways . The study highlighted its effectiveness against breast and colon cancer cells.

- Mechanistic Insights : Another investigation focused on the molecular mechanisms underlying the compound's effects. It was found to modulate the NF-kB signaling pathway, which is crucial in regulating immune response and inflammation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-methyl-2-(2,3,4-trichlorophenyl)-1(2H)-phthalazinone, and what factors influence reaction yields?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted phthalic anhydrides with hydrazine derivatives. For example, analogous phthalazinones are synthesized by reacting substituted phenylhydrazines with carbonyl precursors under reflux in ethanol or toluene. Key factors include:

- Temperature control : Elevated temperatures (80–120°C) improve cyclization efficiency but may degrade thermally sensitive substituents .

- Catalyst selection : Phosphorus oxychloride (POCl₃) or Lewis acids (e.g., AlCl₃) enhance electrophilic substitution at the phthalazinone core .

- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) yields >90% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm substituent positions via coupling patterns (e.g., aromatic protons at δ 7.2–8.1 ppm) and deshielding effects from electron-withdrawing trichlorophenyl groups .

- X-ray crystallography : Resolves spatial configuration, as demonstrated for structurally similar phthalazinones (e.g., bond angles of 120° for the fused aromatic system) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 327.9) .

Q. How do solubility and stability profiles impact experimental design for this compound?

- Methodological Answer :

- Solubility : Limited in polar solvents (water, methanol) but soluble in DMSO or DMF, requiring sonication for homogeneous mixing in biological assays .

- Stability : Degrades under prolonged UV exposure; store in amber vials at –20°C. Stability in acidic/basic conditions varies—pre-screen pH ranges (4–9) before kinetic studies .

Advanced Research Questions

Q. How do electron-withdrawing trichlorophenyl substituents influence the reactivity of the phthalazinone core toward nucleophilic attack?

- Methodological Answer :

- The trichlorophenyl group deactivates the phthalazinone ring via inductive effects, reducing electrophilicity at the C-1 position. Reactivity can be restored using:

- Strong nucleophiles : Thiols or Grignard reagents in anhydrous THF .

- Microwave-assisted synthesis : Accelerates substitution reactions (e.g., 30 minutes at 150°C vs. 12 hours conventionally) .

- Computational modeling (DFT) predicts regioselectivity, identifying C-4 as the most reactive site for functionalization .

Q. What strategies resolve contradictions in reaction outcomes reported across studies (e.g., unexpected byproducts or low yields)?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent polarity, temperature) and identify interactions causing variability .

- In-situ monitoring : Raman spectroscopy tracks intermediate formation, enabling real-time adjustment of reaction parameters .

- Cross-validation : Compare synthetic protocols from independent studies (e.g., Al-Azhar Bulletin vs. Acta Crystallographica) to identify common failure points .

Q. How can computational tools optimize the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to prioritize derivatives with high binding affinity .

- QSAR modeling : Correlate substituent electronegativity (e.g., Cl vs. Br) with biological activity (IC₅₀ values) to guide synthetic priorities .

- Reaction path prediction : ICReDD’s quantum-chemical algorithms simulate plausible pathways, reducing trial-and-error experimentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.